(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
CAS No.: 118119-32-7
Cat. No.: VC21536711
Molecular Formula: C20H25ClN2O2
Molecular Weight: 360.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 118119-32-7 |
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Molecular Formula | C20H25ClN2O2 |
Molecular Weight | 360.9 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H |
Standard InChI Key | MYVDRDMFYHOZBJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl |
Chemical Identity and Structural Characteristics
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is a complex organic compound characterized by three key structural components: a fluorenyl group, a carbamate moiety, and an aminopentyl chain. This molecular arrangement contributes to its unique chemical properties and versatility in various applications. The compound exists in multiple forms, including as a hydrochloride salt, which affects its solubility and handling characteristics.
Chemical Identification Data
The compound's identification parameters are summarized in the following table:
Parameter | Free Base | Hydrochloride Salt |
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CAS Number | 118119-32-7 | 177333-17-4 |
Molecular Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₅ClN₂O₂ |
Molecular Weight | 324.4 g/mol | 360.9 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate | 9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate hydrochloride |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl |
Structural Features
The structure of (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate incorporates several key features that contribute to its chemical behavior:
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The 9H-fluoren-9-yl group provides rigidity and hydrophobicity
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The carbamate functional group (–COO–) connects the fluorenyl moiety to the aminopentyl chain
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The aminopentyl chain features terminal primary amine functionality, creating a bifunctional molecule
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In the hydrochloride form, the terminal amine is protonated, affecting solubility and reactivity
These structural elements collectively influence the compound's physical properties, chemical reactivity, and biological interactions.
Applications in Synthetic Chemistry
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate serves as a valuable reagent in chemical synthesis due to its versatile applications. This compound is primarily utilized as a protecting group in organic synthesis, providing temporary protection to specific reactive functional groups present in molecules .
Role as a Protecting Group
The compound functions as an effective protecting group that can:
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Selectively shield specific sites from undesired reactions during sequential chemical transformations
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Enable controlled manipulation and modification of complex molecules
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Be selectively cleaved under mild conditions without affecting other functional groups
This strategic use plays a crucial role in the synthesis of various organic compounds, allowing chemists to achieve targeted chemical modifications with high precision and efficiency. The fluorenyl component of the molecule provides UV detectability, making reaction monitoring more straightforward .
Synthetic Applications
Specific applications in synthesis include:
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Protection of amine groups in peptide synthesis
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Controlled functionalization of polyamines
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Preparation of complex biological molecules with multiple reactive sites
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Serves as a building block in the synthesis of more complex structures
Related Compounds and Structural Analogs
Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate, forming a family of related chemicals with comparable properties and applications.
Key Structural Analogs
The following compounds are notable structural analogs:
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(9H-Fluoren-9-yl)methyl (4-hydroxybutyl)carbamate (CAS: 209115-32-2)
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(9H-Fluoren-9-yl)methyl (6-hydroxy-5-(hydroxymethyl)hexyl)carbamate (CAS: 147190-31-6)
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(9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate hydrochloride (CAS: 945923-91-1)
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Bis((9H-fluoren-9-yl)methyl) hexane-1,6-diyldicarbamate (CAS: 296247-94-4)
Comparative Properties
These structural analogs share several common features with (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate:
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All contain the fluorenyl group contributing to their structural rigidity
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All feature at least one carbamate functional group
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They differ primarily in the length and functionalization of their alkyl chains
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Their applications in organic synthesis follow similar principles, though specific reactivity may vary based on their unique functional groups
The structural similarities among these compounds suggest comparable chemical behaviors and potential applications, while their differences enable fine-tuning for specific synthetic requirements.
Analytical Methods and Identification
Various analytical techniques can be employed to identify and characterize (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate in research settings.
Spectroscopic Methods
Spectroscopic techniques commonly used for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
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Infrared (IR) spectroscopy for functional group identification
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UV-Visible spectroscopy utilizing the characteristic absorption of the fluorenyl group
Chromatographic Analysis
Chromatographic methods for purification and analysis include:
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